2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
Overview
Description
“2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride” is also known as “Noradrenaline Impurity” with the CAS Number: 5090-29-9 . It has a linear formula of C8H10ClNO3 . It is a white crystalline solid with a faint odor and is soluble in water.
Synthesis Analysis
The compound can be prepared by the reaction of 35% aqueous ammonia with 3,4-dihydroxy-a-chloroacetophenone in methanol or in ethanol .Molecular Structure Analysis
The molecular formula of the compound is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . The InChI code is 1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.62 g/mol . It is recommended to be stored at -20°C in a sealed storage, away from moisture .Scientific Research Applications
Synthesis of Heterocycles : Moskvina, Shilin, and Khilya (2015) demonstrated that 1-(2,4-dihydroxyphenyl)ethanone can be used in condensation reactions with N,N-dimethylformamide dimethyl acetal to yield heterocyclic compounds like isoflavones, isoxazole, pyrazoles, and 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
New Psychoactive Substances (NPS) : Texter et al. (2018) identified pyrolysis products of bk-2C-B, a new psychoactive substance derived from 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride. This research is crucial for understanding the potential risks associated with the inhalation of NPS (Texter et al., 2018).
Preparation of Indazoles : Counceller et al. (2012) explored the use of 2’-Aminoacetophenone and hydroxylamine hydrochloride for the synthesis of indazoles, which are important in pharmaceutical research (Counceller et al., 2012).
Antimicrobial Activity : Wanjari (2020) investigated the synthesis and antimicrobial properties of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, showcasing its potential application in drug research (Wanjari, 2020).
Synthesis of Tryptamines : Salikov et al. (2017) utilized (2-arylcyclopropyl)ethanones in reactions with arylhydrazine hydrochlorides, including 1-(2-hydroxyphenyl)ethanone, to create branched tryptamines, important in chemical synthesis (Salikov et al., 2017).
BODIPY-based Fluorescent Probes : Fang et al. (2019) demonstrated the use of 1-(2-Hydroxyphenyl)ethanone in the synthesis of a BODIPY-based fluorescent probe, which has potential applications in biological systems (Fang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXTELYZNIJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
499-61-6 (Parent) | |
Record name | Noradenalone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198929 | |
Record name | Noradenalone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride | |
CAS RN |
5090-29-9 | |
Record name | Noradenalone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5090-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Noradenalone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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